molecular formula C9H14O4 B2687972 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid CAS No. 1195210-78-6

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

Cat. No.: B2687972
CAS No.: 1195210-78-6
M. Wt: 186.207
InChI Key: MWJPBFXDEUIWAA-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid (CAS 1195210-78-6) is a high-purity cyclopentane-based compound supplied for research use as a key synthetic intermediate. Its molecular formula is C 9 H 14 O 4 and it has a molecular weight of 186.21 g/mol . This diester-carboxylic acid features two distinct, reactive functional groups on the same cyclopentane ring, making it a versatile and valuable bifunctional scaffold for synthetic organic chemistry . Researchers can utilize this compound in diverse applications, including the synthesis of more complex molecules for pharmaceutical research and as a monomer or building block in polymer science . The presence of both an ethoxycarbonyl group and a free carboxylic acid on the same structure allows for sequential and selective chemical transformations, such as amidation or esterification, which are fundamental reactions for constructing novel chemical entities . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethoxycarbonylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJPBFXDEUIWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of palladium-catalyzed hydrocarboxylation of cyclopentene is another method employed in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives useful in further chemical reactions.

Biology

  • Biological Activity Studies : Research indicates that 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid may interact with various biomolecules, making it a candidate for studying enzyme inhibition and activation mechanisms. Its potential interactions could lead to insights into metabolic pathways and cellular processes.

Medicine

  • Therapeutic Potential : Current studies are exploring its application in drug development, particularly as a precursor for compounds targeting specific diseases such as metabolic disorders and reproductive health issues. There is ongoing research into its efficacy against conditions like endometriosis and infertility .

In a study investigating the biological effects of cyclopentanecarboxylic acids, this compound was found to exhibit notable interactions with specific enzymes involved in metabolic pathways. The compound demonstrated potential as an inhibitor of neutral endopeptidase, which plays a role in various physiological processes related to cardiovascular health and metabolic regulation .

Case Study 2: Drug Development

A recent patent outlines the use of derivatives of this compound in treating reproductive disorders and other health conditions. The research emphasizes its role in developing novel therapeutic agents aimed at improving patient outcomes in complex medical scenarios .

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various proteins and enzymes in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclopentanecarboxylic Acid Derivatives with Ester Groups

Ethyl 3-Oxocyclopentanecarboxylate (CAS: N/A)
  • Molecular Formula : C₈H₁₂O₃
  • Key Features : Contains a ketone (3-oxo) and ethoxycarbonyl group.
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid (CAS: 306935-15-9)
  • Molecular Formula : C₁₂H₁₈O₄
  • Key Features : Methoxycarbonyl ester and three methyl substituents.
  • Comparison : The methyl groups introduce steric hindrance, likely reducing reaction rates in ester hydrolysis or coupling reactions compared to the less hindered ethoxycarbonyl analog. The methoxy group may also lower lipophilicity relative to ethoxy .

Cyclopentanecarboxylic Acids with Amino-Protecting Groups

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS: 855863-93-3)
  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Features: Boc-protected amino group at position 3.
  • Comparison : The Boc group enhances stability against enzymatic degradation, making this compound suitable for peptide synthesis. In contrast, the ethoxycarbonyl group in the target compound may offer different cleavage kinetics under acidic or basic conditions .
(1S,3R)-3-((Fmoc-amino)cyclopentanecarboxylic Acid (CAS: N/A)
  • Key Features: Fmoc-protected amino group.
  • Comparison : The Fmoc group is UV-sensitive and base-labile, whereas the ethoxycarbonyl group is typically acid-labile. This difference dictates orthogonal deprotection strategies in solid-phase synthesis .

Cyclopentanecarboxylic Acids with Unsaturation or Ketone Groups

3-Oxocyclopentanecarboxylic Acid (CAS: 13012-38-9)
  • Molecular Formula : C₆H₈O₃
  • Key Features : 3-keto substitution.
  • Comparison : The ketone group increases electrophilicity, enabling reactions like aldol condensation, which are less feasible in the ethoxycarbonyl analog. The absence of an ester group also reduces steric bulk .
3-Cyclopentene-1-carboxylic Acid (CAS: N/A)
  • Key Features : Unsaturated cyclopentene ring.
  • Comparison : The double bond enables Diels-Alder reactions, a reactivity absent in the saturated target compound. The carboxylic acid group’s acidity may differ due to conjugation effects with the double bond .

Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Rf Value Key Functional Groups
3-(Ethoxycarbonyl)cyclopentanecarboxylic acid C₉H₁₄O₄ 186.21 Solid (trans) Not reported N/A Ethoxycarbonyl, carboxylic acid
1-((1-Benzyl-1-(ethoxycarbonyl)-2-oxopropoxy)carbonyl)cyclopentanecarboxylic acid (3jd) C₂₀H₂₄O₇ 376.40 White solid 68–69 0.51 Ethoxycarbonyl, benzyl, ketone
3-Oxocyclopentanecarboxylic acid C₆H₈O₃ 128.13 Solid Not reported N/A Ketone, carboxylic acid
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid C₁₂H₁₈O₄ 226.27 Solid Not reported N/A Methoxycarbonyl, methyl groups

Key Observations :

  • Melting Points : Derivatives with aromatic groups (e.g., compound 3jd in ) exhibit higher melting points (68–69°C) due to crystalline packing, whereas simpler analogs like 3-oxocyclopentanecarboxylic acid lack such data .
  • Rf Values : Compound 3jd has an Rf of 0.51 (silica gel), suggesting moderate polarity. The ethoxycarbonyl group likely contributes to higher mobility compared to more polar carboxylic acids .

Biological Activity

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid (CAS Number: 1195210-78-6) is a cyclopentane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an ethoxycarbonyl group, which may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Boiling Point : Approximately 300.6 °C (predicted) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and pathways. Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including neuraminidase, which is involved in viral infections . The presence of the ethoxycarbonyl group may facilitate these interactions by enhancing lipophilicity and binding affinity.

Biological Activity Overview

  • Antiviral Properties :
    • Preliminary studies suggest that derivatives of cyclopentanecarboxylic acids exhibit antiviral activity, potentially through inhibition of viral replication mechanisms. For instance, some derivatives have shown promise as neuraminidase inhibitors, which are critical in the treatment of influenza .
  • Antioxidant Activity :
    • Compounds similar to this compound have been evaluated for their antioxidant properties. In vitro studies using human primary fibroblasts demonstrated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like quercetin .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, as suggested by its structural analogs that inhibit cyclooxygenase enzymes involved in inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits neuraminidase, reducing viral replication
AntioxidantExhibits significant antioxidant activity in cell models
Anti-inflammatoryPotential inhibition of cyclooxygenase enzymes

Case Study 1: Antiviral Activity

A study conducted by researchers focused on the synthesis and evaluation of various cyclopentanecarboxylic acid derivatives, including this compound. These compounds were tested against influenza virus strains, showing promising activity as neuraminidase inhibitors, thereby preventing viral entry into host cells .

Case Study 2: Antioxidant Properties

In a comparative study assessing the antioxidant capabilities of several isoxazole derivatives, one compound derived from this compound was found to outperform established antioxidants in protecting human fibroblasts from oxidative stress . This suggests a potential application in formulations aimed at reducing oxidative damage in skin cells.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions on the cyclopentane ring. For instance, the ethoxycarbonyl group’s methyl protons resonate near δ 1.2–1.4 ppm, while carbonyl carbons appear at ~170 ppm .
  • IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm1^{-1}) and carboxylic acid (broad O-H stretch at 2500–3000 cm1^{-1}) functionalities.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated C9H14O4C_9H_{14}O_4: 186.0892 g/mol) .

How can researchers resolve discrepancies in reported reactivity of this compound under varying solvent conditions?

Advanced
Contradictory data often arise from solvent polarity effects or competing reaction pathways. To address this:

  • Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) to track reaction rates.
  • Use computational tools (e.g., DFT) to model solvent interactions and identify transition states.
  • Cross-validate results with independent methods, such as isotopic labeling or trapping intermediates .

What computational strategies are recommended for predicting the conformational stability of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate energy minima for ring puckering conformers (e.g., envelope vs. half-chair) to determine the most stable structure.
  • Molecular Dynamics (MD) Simulations : Simulate solvated environments to assess dynamic stability over time.
  • Docking Studies : If the compound is a pharmaceutical intermediate, predict binding affinities to target proteins using software like AutoDock .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Storage : Keep in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for spill management and first-aid measures (e.g., rinse eyes with water for 15 minutes if exposed) .

How can enantiomeric purity be determined if this compound contains chiral centers?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA/IB with a polar mobile phase to separate enantiomers.
  • Circular Dichroism (CD) : Detect optical activity correlated with specific stereoisomers.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

What strategies mitigate side reactions during functionalization of the carboxylic acid group in this compound?

Q. Advanced

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl or benzyl esters to prevent undesired nucleophilic attacks during reactions .
  • Low-Temperature Conditions : Perform acylations or amidations at 0–5°C to reduce racemization or decarboxylation.
  • Catalytic Optimization : Use DMAP or N-hydroxysuccinimide to enhance coupling efficiency in peptide synthesis .

How does the steric environment of the cyclopentane ring influence the reactivity of the ethoxycarbonyl group?

Advanced
The cyclopentane ring’s puckering introduces torsional strain, which can alter the ethoxycarbonyl group’s electrophilicity. For example:

  • Ring Strain : Half-chair conformations may increase reactivity toward nucleophiles due to partial planarity.
  • Steric Hindrance : Substituents at the 3-position can shield the carbonyl group, reducing reaction rates. Quantify these effects using Hammett plots or Marcus theory .

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